molecular formula C10H7NO2 B154040 3-Cyanocinnamic acid CAS No. 16642-93-6

3-Cyanocinnamic acid

Cat. No. B154040
CAS RN: 16642-93-6
M. Wt: 173.17 g/mol
InChI Key: WEYFZKRRQZYAJI-SNAWJCMRSA-N
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Description

3-Cyanocinnamic acid is a chemical compound that is related to cinnamic acid, a key intermediate in the biosynthesis of numerous plant compounds. It contains a nitrile group attached to the third carbon of the cinnamic acid structure. This compound is of interest due to its potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of derivatives of cinnamic acid, such as 3-cyanocinnamic acid, can be achieved through various chemical reactions. For instance, the synthesis of 3-nitrocinnamic acid, which is closely related to 3-cyanocinnamic acid, involves a condensation reaction using 3-nitrobenzaldehyde, natrium aceticum, and acetic anhydride, followed by a reduction to yield 3-aminocinnamic acid . Although the direct synthesis of 3-cyanocinnamic acid is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of 3-cyanocinnamic acid and its derivatives has been investigated using various spectroscopic techniques. Raman spectroscopy, in particular, has been used to differentiate between isomers such as α-cyano-4-hydroxycinnamic acid and α-cyano-3-hydroxycinnamic acid. This technique helps in understanding the orientation and interactions of functional groups within the molecules . The crystal and molecular structure of related compounds, such as (E)-methyl-α-cyanocinnamate, has been determined using X-ray crystallography, providing insights into the three-dimensional arrangement of atoms in the crystal lattice .

Chemical Reactions Analysis

3-Cyanocinnamic acid exhibits interesting photochemical behavior. It has been observed that the compound undergoes [2 + 2] topochemical cycloadditions, which are temperature-dependent solid-state photochemical reactions. The reactivity of 3-cyanocinnamic acid increases when heated to 130°C, indicating that molecular motion within the crystal plays a significant role in its photoreactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyanocinnamic acid derivatives are influenced by their molecular structure. For example, biforked mesogens derived from 3,4-dialkoxycinnamic acid exhibit complex polymorphism, including lamellar and columnar mesophases, as well as nematic and cubic phases. The relationship between polymorphism and molecular structure is a key area of study . Additionally, 4-chloro-α-cyanocinnamic acid has been identified as an efficient matrix for the detection of cyanocobalamin in foodstuffs using matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), highlighting the importance of substituent effects on the properties of cinnamic acid derivatives .

Scientific Research Applications

Solid-State Photochemical Reactions

3-Cyanocinnamic acid (3-CCA) demonstrates interesting behaviors in solid-state photochemical reactions. The molecular motion within crystals of 3-CCA influences its photoreactivity, with reactivity observed when heated to certain temperatures, like 130 °C (Dhurjati, Sarma, & Desiraju, 1991).

Vibrational Analysis

Comparative Raman vibrational analysis of 3-CCA and its derivatives has been conducted. This analysis helps in understanding the structural differences and similarities between these compounds (Mojica, Vedad, & Desamero, 2015).

Asymmetric Diels-Alder Reactions

3-CCA derivatives have been used in asymmetric Diels-Alder reactions. This application is significant in the synthesis of enantiomerically pure cycloadducts, contributing to organic chemistry research (Cativiela et al., 1992).

MALDI-TOF Mass Spectrometry

In the field of mass spectrometry, particularly Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF-MS), 3-CCA derivatives have been used as a matrix for analyzing oligodeoxynucleotides (Yan et al., 1997). This shows its utility in biochemical analysis and sequencing.

Synthesis and Spectral Properties

The alkaline hydrolysis of substituted 2-cyanocinnamic acids, including 3-CCA, leads to the formation of substituted phthalimidines and phthalides. This synthesis process is important for understanding their structural and spectral properties (Stankyavichyus, Terent’ev, & Anyulis, 1992).

Enhancing Hyperthermic Cytotoxicity

3-CCA, in combination with other compounds, has been studied for its role in enhancing hyperthermic cytotoxicity in cells. This research is crucial in understanding the potential therapeutic applications of 3-CCA (Wang, Shah, & Lanks, 1987).

Other Applications

  • Antiproliferative Activity : Novel derivatives of 3-CCA have been synthesized and evaluated for antiproliferative activity, indicating potential applications in cancer treatment (Nowicka et al., 2014).
  • Dye-Sensitized Solar Cells : 3-CCA derivatives have been used in dye-sensitized solar cells, investigating the impact of the number of cyanocinnamic acid anchoring groups on cell performance (Yellappa et al., 2017).
  • Monocarboxylate Transporter Inhibitors : Derivatives of 3-CCA have been developed as monocarboxylate transporter 1 inhibitors, showing potential as anticancer agents (Gurrapu et al., 2015).

Safety And Hazards

3-Cyanocinnamic Acid should be handled with care to avoid dust formation and inhalation of dusts, gas, or vapors . Contact with skin and eyes should be avoided . In the event of fire, self-contained breathing apparatus should be worn .

properties

IUPAC Name

(E)-3-(3-cyanophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYFZKRRQZYAJI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanocinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
MSK Dhurjati, JARP Sarma, GR Desiraju - Journal of the Chemical …, 1991 - pubs.rsc.org
… The seeming difference in the topochemical [2 + 21 photoreactivity of 3-cyanocinnamic acid … that while the crystal structures of 3-cyanocinnamic acid, 1 and 4-cyanocinnamic acid, 2 are …
Number of citations: 24 pubs.rsc.org
S Yellappa, WA Webre, HB Gobeze… - …, 2017 - Wiley Online Library
… 10-Hexyl-3-cyanocinnamic acid phenothiazine (5): 10-Hexyl-3-formyl phenothiazine38 (100 mg, 0.311 mmol) and cyanoacetic acid (53 mg, 0.622 mmol) were mixed and heated at …
JARP Sarma, B Chaudhuri, GR Desiraju - 2000 - nopr.niscpr.res.in
… C distance of the incipient reactive double bond C-atoms of 3-cyanocinnamic acid. 2 at 300 … the incipient reactive double bond C-at oms of 3cyanocinnamic acid, 2 at 400 K. The data for …
Number of citations: 2 nopr.niscpr.res.in
MJ Williams - 2017 - search.proquest.com
… X CHAPTER 3: Cyanocinnamic Acid Prodrugs via Passerini Reaction: Synthesis and … CHAPTER 3: CYANOCINNAMIC ACID PRODRUGS VIA PASSERINI REACTION: SYNTHESIS …
Number of citations: 1 search.proquest.com
LJ Loeffler, EC Mar, JD Geratz… - Journal of Medicinal …, 1975 - ACS Publications
… 2-iodo-4cyanophenol,16 2,6-diiodo-4-cyanophenol,16 2-nitro-4-cyanophenol,16 3-cyanocinnamic acid,18 4-cyanocinnamic acid,19 and 4cyanophenoxyacetic acid20 were …
Number of citations: 16 pubs.acs.org
MJ ASTLE, WC GERGEL - The Journal of Organic Chemistry, 1956 - ACS Publications
Weakly basic anion exchange resins are excellent catalysts for promoting condensations between aliphatic aldehyde and cyanoacetic acid. Ketones, with the exception of …
Number of citations: 33 pubs.acs.org
L Legoabe, J Kruger, A Petzer, JJ Bergh… - European journal of …, 2011 - Elsevier
… The resulting white precipitate was collected by filtration, washed with water and dried to give (E)-3-cyanocinnamic acid (12a) or (E)-4-cyanocinnamic acid (12b) in yields of 81% and 78…
Number of citations: 39 www.sciencedirect.com
Z Xia, RG Correa, JK Das, L Farhana… - Journal of Medicinal …, 2012 - ACS Publications
… H NMR spectra indicate that apoptosis-inducing 3-cyanocinnamic acid 47 binds to SHP, whereas inactive 3-(trifluoromethyl)cinnamic acid 46 does not. The low-field regions of one-…
Number of citations: 14 pubs.acs.org
PAS Smith, JJ Friar, W Resemann… - The Journal of Organic …, 1990 - ACS Publications
… an improved procedure, using potassium ieri-butoxide, which gives better yields (22-68%) andleads initially to a single product, the Nphenylamidine of a-phenyl-/3-cyanocinnamic acid(…
Number of citations: 15 pubs.acs.org
V Ramamurthy, J Sivaguru - Chemical reviews, 2016 - ACS Publications
… This is the case with 3-cyanocinnamic acid, which did not react at room temperature but … In 3-cyanocinnamic acid crystals the C═C bonds are positioned within 3.8 Å but are slightly …
Number of citations: 355 pubs.acs.org

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